Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Overview
Description
Phenyl 2-hydroxy-4,5-dimethoxybenzoate is an organic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol . It is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a complex organic compound with the molecular formula C15H14O5 The primary targets of this compound are currently unknown due to limited research
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . These properties could impact the compound’s bioavailability and its distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential as a CYP inhibitor , it may influence drug metabolism and potentially lead to drug-drug interactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. For instance, its storage temperature is recommended to be at room temperature in a dry, sealed environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate typically involves the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with phenol. One common method includes the use of triphenyl phosphite and toluene as solvents, with sulfuric acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature of 110-115°C for 3.5-4.5 hours .
Industrial Production Methods: In industrial settings, the preparation involves similar esterification processes but on a larger scale. The reaction mixture is often subjected to reflux conditions to ensure complete conversion. Post-reaction, the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-hydroxy-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .
Scientific Research Applications
Phenyl 2-hydroxy-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as an impurity in the synthesis of Acotiamide, a drug used to treat functional dyspepsia.
Industry: It is utilized in the production of various organic compounds and as a reagent in chemical reactions.
Comparison with Similar Compounds
2-Hydroxy-4,5-dimethoxybenzoic acid: The parent acid of Phenyl 2-hydroxy-4,5-dimethoxybenzoate.
Phenyl 2-hydroxybenzoate: A simpler ester with similar structural features.
4,5-Dimethoxybenzoic acid phenyl ester: Another ester derivative with slight structural variations.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its role as an intermediate in pharmaceutical synthesis further highlights its importance .
Properties
IUPAC Name |
phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURAFZSOJQXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698444 | |
Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877997-98-3 | |
Record name | Phenyl 2-hydroxy-4,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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